4-methyl-1-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole

Conformational restriction Kinase inhibitor design Azetidine spacer

4-Methyl-1-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole (CAS 2548995-18-0) is a heterocyclic compound comprising a pyrido[2,3-d]pyrimidine core linked through an azetidine spacer to a 4-methylpyrazole moiety. With a molecular weight of 280.33 g/mol, XLogP3 of 1.6, and topological polar surface area (TPSA) of 59.7 Ų, it occupies a favorable physicochemical space for kinase inhibitor discovery.

Molecular Formula C15H16N6
Molecular Weight 280.33 g/mol
CAS No. 2548995-18-0
Cat. No. B6438895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole
CAS2548995-18-0
Molecular FormulaC15H16N6
Molecular Weight280.33 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)CC2CN(C2)C3=NC=NC4=C3C=CC=N4
InChIInChI=1S/C15H16N6/c1-11-5-19-21(6-11)9-12-7-20(8-12)15-13-3-2-4-16-14(13)17-10-18-15/h2-6,10,12H,7-9H2,1H3
InChIKeyLNPIRWDDHNJFLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole – Structural & Physicochemical Baseline for Procurement


4-Methyl-1-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole (CAS 2548995-18-0) is a heterocyclic compound comprising a pyrido[2,3-d]pyrimidine core linked through an azetidine spacer to a 4-methylpyrazole moiety [1]. With a molecular weight of 280.33 g/mol, XLogP3 of 1.6, and topological polar surface area (TPSA) of 59.7 Ų, it occupies a favorable physicochemical space for kinase inhibitor discovery [2]. The compound is distributed as a research-grade building block (Catalog No. S6726087) and is structurally positioned within the broader class of pyrido[2,3-d]pyrimidine derivatives, a scaffold that has demonstrated nanomolar kinase inhibition across multiple targets including PIM-1, c-Src, and DDRs [3][4]. The azetidine ring introduces conformational rigidity that distinguishes it from more flexible analogs, making it a candidate for structure-activity relationship (SAR) programs requiring defined spatial presentation of pharmacophoric elements [1].

Workflow Kinase inhibitor SAR building block
Selection Azetidine spacer for conformational control
Use Context Programs requiring defined pharmacophore presentation

Why Generic Substitution Fails for 4-Methyl-1-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole in Kinase-Focused Procurement


Direct substitution of this compound with other pyrido[2,3-d]pyrimidine analogs carries quantifiable risk. The azetidine spacer – a four-membered nitrogen heterocycle – imposes a puckering angle of approximately 10–15°, reducing the number of accessible low-energy conformations compared to the more flexible piperazine or alkyl-linked variants [1]. This conformational restriction can alter the vector presentation of the pyrazole and pyrimidine pharmacophores by 1.0–2.5 Å relative to flexible analogs, a deviation that can abrogate hinge-region hydrogen bonding in kinase active sites [1]. Furthermore, the compound's molecular weight of 280.33 Da is 20–30% lower than that of typical 2,4,7-trisubstituted pyrido[2,3-d]pyrimidine kinase inhibitors (e.g., the 8-cyclopentyl-5-methyl-7-one analog, MW ~378.5 Da), which directly impacts solubility and permeability [2]. These structural differences are not cosmetic; they translate into different pharmacokinetic profiles, target engagement kinetics, and synthetic intermediate utility that cannot be recovered by substituting a superficially similar in-class compound.

Conformational space

Azetidine vs. piperazine spacers may shift hinge-region vector presentation by ~1–2.5 Å, potentially altering binding mode.

Physicochemical profile

Lower MW (~280 Da) and lower logP (~1.6) vs. bulkier cyclopentyl analogs (~378 Da) may affect solubility and permeability context.

Binding mode fidelity

Class-validated pyrido[2,3-d]pyrimidine core does not guarantee identical target engagement with this specific substitution pattern.

Quantitative Differentiation Evidence for 4-Methyl-1-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole vs. Closest Analogs


Conformational Rigidity Differential: Azetidine vs. Piperazine Spacer in Pyrido[2,3-d]pyrimidine Scaffolds

The azetidine ring in the target compound restricts the conformational freedom of the linker between the pyrido[2,3-d]pyrimidine core and the pyrazole moiety. The four-membered azetidine ring adopts a puckered conformation with a dihedral angle of approximately 10–15°, limiting the accessible conformational ensemble to a single dominant state [1]. In contrast, piperazine-linked analogs possess a six-membered ring capable of chair–boat interconversion, yielding at least 3–4 distinct low-energy conformers in solution at 298 K [1]. This difference translates into a reduced entropic penalty upon target binding for the azetidine compound, which is a recognized principle in fragment-based and structure-based drug design [1].

Conformational restriction
Class-level
Target: azetidine spacer, ~10–15° puckering, dominant single conformer
vs
Comparator: piperazine-linked analogs, ≥3 low-energy conformers
Reported conformational restriction may support binding-mode differentiation
Computational class-level inference; direct binding data not available
Conformational restriction Kinase inhibitor design Azetidine spacer

Physicochemical Differentiation: Target Compound vs. 8-Cyclopentyl-5-methyl-pyrido[2,3-d]pyrimidin-7-one Analog (CAS 2549024-59-9)

Direct structural comparison of the target compound (CAS 2548995-18-0) with the 8-cyclopentyl-5-methyl-7-one analog (CAS 2549024-59-9) reveals significant differences in key drug-likeness parameters. The target compound has a molecular weight of 280.33 g/mol, XLogP3 of 1.6, and TPSA of 59.7 Ų [1]. The cyclopentyl analog carries a 7-one carbonyl and an N-cyclopentyl substituent, increasing the molecular weight to approximately 378.5 g/mol and adding both a hydrogen bond acceptor and a lipophilic cyclopentyl group that raises the calculated logP by an estimated 1.0–1.5 units . The target compound's lower logP (1.6) falls well within the optimal range (1–3) for oral bioavailability, whereas the comparator approaches the upper limit of desirability [1].

Physicochemical profile
Head-to-head
Target: MW 280.33 Da, logP 1.6, TPSA 59.7 Ų
vs
Comparator: cyclopentyl-7-one analog (MW ~378.5 Da, logP ~2.6–3.1)
Reported lower MW and logP may support solubility and permeability differentiation
Comparator properties estimated from structural formula
Physicochemical profiling ADME optimization Lipinski parameters

Scaffold Validation: Pyrido[2,3-d]pyrimidine Core Demonstrates Nanomolar Kinase Inhibition Across Multiple Targets

The pyrido[2,3-d]pyrimidine core present in the target compound is a validated kinase inhibitory scaffold. Tantawy et al. (2024) reported that pyrido[2,3-d]pyrimidine derivatives (compounds 4 and 10) inhibited PIM-1 kinase with IC50 values of 11.4 nM and 17.2 nM, respectively, compared to the reference inhibitor staurosporine (IC50 = 16.7 nM) [1]. Separately, c-Src kinase-selective pyrido[2,3-d]pyrimidines have demonstrated IC50 values below 10 nM with 6- to >100-fold selectivity over bFGFr, PDGFr, and EGFr tyrosine kinases [2]. While the target compound itself has not been directly assayed, its faithful preservation of the pyrido[2,3-d]pyrimidine pharmacophore – retaining the N1 and N3 nitrogen atoms required for hinge-region hydrogen bonding – supports the inference that the core scaffold contributes low-nanomolar kinase binding potential [3].

Kinase inhibition
Class-level
11.4–17.2 nM PIM-1 IC50 (exemplar pyrido[2,3-d]pyrimidines)
Reported scaffold potency supports kinase-targeted selection
Class-level; direct activity of this compound not confirmed
Kinase inhibition PIM-1 c-Src Scaffold benchmarking

Synthetic Modularity Advantage: Three Independent Optimization Vectors vs. Fused or Directly Linked Analogs

The target compound's architecture comprises three structurally distinct modules – the pyrido[2,3-d]pyrimidine core (Module A), the azetidine spacer (Module B), and the 4-methylpyrazole moiety (Module C) – connected in a linear, non-fused arrangement with 3 rotatable bonds [1]. This topology permits independent chemical modification at each module without de novo scaffold synthesis. By contrast, directly linked pyrido[2,3-d]pyrimidine–pyrazole compounds (lacking the azetidine spacer) offer only two modification sites, while fully fused tricyclic analogs eliminate substitutional freedom entirely [1]. The modular design also enables convergent synthesis: commercial availability of 4-chloropyrido[2,3-d]pyrimidine and 3-(hydroxymethyl)azetidine intermediates means the target compound can serve as a late-stage diversification point for library synthesis .

Synthetic modularity
Supporting evidence
Independently modifiable modules 3 vs. 1–2 for directly linked or fused analogs
Supports parallel SAR diversification with modular chemistry
Convergent synthesis from commercial precursors
Parallel SAR Synthetic accessibility Modular building block

Procurement-Relevant Application Scenarios for 4-Methyl-1-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole


Kinase Inhibitor Hit-Finding: Scaffold Replacement or Novel Chemotype Exploration

Research groups seeking to replace a quinazoline, pyrazolopyrimidine, or other ATP-competitive kinase scaffold can deploy the target compound as a pyrido[2,3-d]pyrimidine-based alternative chemotype. The scaffold's demonstrated nanomolar potency against PIM-1 (IC50 11.4–17.2 nM) and c-Src (IC50 < 10 nM) provides a validated starting point [1][2], while the azetidine spacer's conformational restriction offers a differentiated binding mode that may overcome resistance mutations or improve selectivity profiles relative to flexible-linker comparators.

Parallel SAR Library Synthesis Using the Three-Module Architecture

Medicinal chemistry teams requiring rapid exploration of chemical space around a kinase hinge-binder can exploit the three-module architecture of the target compound. Module A (pyrido[2,3-d]pyrimidine) can be varied with different heteroaryl cores; Module B (azetidine) can be substituted at the 3-position; and Module C (4-methylpyrazole) can be replaced with alternative heterocycles, each through parallel chemistry [1]. This modular strategy reduces synthetic cycle time compared to de novo scaffold construction for each analog, making the compound cost-effective for library production in hit-to-lead campaigns [2].

Physicochemical Property Benchmarking Against Higher-MW Pyrido[2,3-d]pyrimidine Leads

Programs that have identified pyrido[2,3-d]pyrimidine hits with molecular weights exceeding 350 Da or logP values above 3.0 can use the target compound (MW 280.33 Da, XLogP3 1.6) as a 'minimal pharmacophore' control to determine whether potency can be maintained while shedding lipophilic bulk [1]. The 26% MW reduction compared to the bulkier 8-cyclopentyl-5-methyl-7-one analog (CAS 2549024-59-9, MW ~378.5 Da) allows assessment of the lipophilic ligand efficiency (LLE) contributions of the extra substituents, informing multiparameter optimization strategies [2].

DDR1/DDR2 Inhibitor Programs Targeting Fibrotic or Oncologic Indications

The pyrido[2,3-d]pyrimidine scaffold has been specifically claimed in patent literature for discoidin domain receptor (DDR) inhibition, with applications in fibrosis and oncology [1]. The target compound, bearing the azetidine–pyrazole substitution at the C4 position of the pyrido[2,3-d]pyrimidine, maps onto the general Markush structures disclosed in WO2024017877A1 and related filings, positioning it as a relevant intermediate for DDR-focused medicinal chemistry efforts [1].

Application
Selection Property
Validation Focus
Kinase inhibitor hit-finding
Pyrido[2,3-d]pyrimidine core with azetidine spacer
Binding mode differentiation from flexible-linker scaffolds
Parallel SAR exploration
Three-module modular architecture
Independent module optimization without scaffold rebuild
Physicochemical benchmarking
Low MW and logP profile vs. cyclopentyl analogs
Ligand efficiency and solubility context assessment
DDR inhibitor programs
C4-azetidine–pyrazole substitution matching patent structures
DDR1/DDR2 selectivity and potency context
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